molecular formula C37H54N6O8 B040771 Hexapeptide 5 CAS No. 112317-46-1

Hexapeptide 5

Cat. No.: B040771
CAS No.: 112317-46-1
M. Wt: 710.9 g/mol
InChI Key: PEUSZTDUWXURQK-BZRHSMGTSA-N
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Description

Methyl (2S)-2-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-phenylpropanoate is a complex organic compound with a detailed stereochemistry. This compound is notable for its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-phenylpropanoate involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry is achieved. The synthetic route typically begins with the preparation of the amino acid derivatives, followed by peptide coupling reactions to form the desired sequence. Protecting groups are often used to prevent unwanted side reactions, and the final deprotection step yields the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to streamline the process. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the final product, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-phenylpropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Methyl (2S)-2-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-phenylpropanoate has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and stereochemistry.

    Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.

    Medicine: Explored for its therapeutic potential in treating diseases related to protein misfolding and aggregation.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of methyl (2S)-2-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-phenylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds and hydrophobic interactions with its targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **Methyl (2S)-2-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-phenylpropanoate
  • **Methyl (2S)-2-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-phenylpropanoate

Uniqueness

The uniqueness of methyl (2S)-2-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-phenylpropanoate lies in its specific stereochemistry and functional group arrangement, which confer unique biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

methyl (2S)-2-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H54N6O8/c1-22(2)17-28(30(44)20-31(45)40-24(5)34(47)42-29(37(50)51-6)19-26-15-11-8-12-16-26)41-36(49)33(23(3)4)43-32(46)21-39-35(48)27(38)18-25-13-9-7-10-14-25/h7-16,22-24,27-30,33,44H,17-21,38H2,1-6H3,(H,39,48)(H,40,45)(H,41,49)(H,42,47)(H,43,46)/t24-,27-,28-,29-,30-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUSZTDUWXURQK-BZRHSMGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(CC(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)OC)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H54N6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50920729
Record name 16-Amino-4,6,9,12,15-pentahydroxy-N-(1-methoxy-1-oxo-3-phenylpropan-2-yl)-2-methyl-7-(2-methylpropyl)-17-phenyl-10-(propan-2-yl)-3,8,11,14-tetraazaheptadeca-3,8,11,14-tetraen-1-imidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50920729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

710.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112317-46-1
Record name Phenylalanyl-glycyl-valyl-statyl-alanyl-phenylalanine methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112317461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16-Amino-4,6,9,12,15-pentahydroxy-N-(1-methoxy-1-oxo-3-phenylpropan-2-yl)-2-methyl-7-(2-methylpropyl)-17-phenyl-10-(propan-2-yl)-3,8,11,14-tetraazaheptadeca-3,8,11,14-tetraen-1-imidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50920729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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